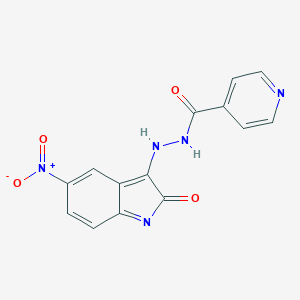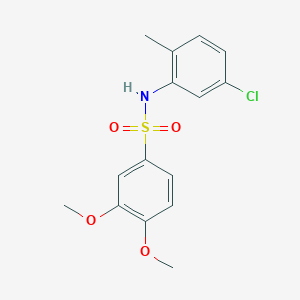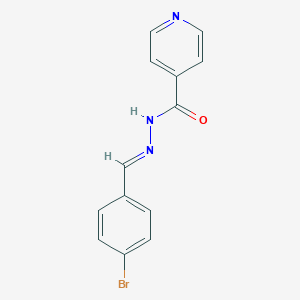
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide, also known as NI-4, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds and has been synthesized using various methods. In
作用机制
The mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is not fully understood. However, it has been suggested that N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-oxidant activity by reducing the production of reactive oxygen species.
实验室实验的优点和局限性
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising therapeutic agent. However, there are limitations to the use of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
未来方向
There are several future directions for research on N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. One area of research is to further elucidate the mechanism of action of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. This will help to identify its targets and potential side effects. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide. Another area of research is to explore the potential of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, the development of N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
合成方法
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been synthesized using several methods, including condensation reaction between 2-amino-5-nitrobenzoic acid and pyridine-4-carboxylic acid hydrazide. Another method involves the reaction of 2-acetyl-5-nitrobenzoic acid with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The synthesized N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide is then purified using column chromatography or recrystallization.
科学研究应用
N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. N'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
分子式 |
C14H9N5O4 |
|---|---|
分子量 |
311.25 g/mol |
IUPAC 名称 |
N//'-(5-nitro-2-oxoindol-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H9N5O4/c20-13(8-3-5-15-6-4-8)18-17-12-10-7-9(19(22)23)1-2-11(10)16-14(12)21/h1-7H,(H,18,20)(H,16,17,21) |
InChI 键 |
JOGFBVRXQFAJBA-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
规范 SMILES |
C1=CC2=NC(=O)C(=C2C=C1[N+](=O)[O-])NNC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

